molecular formula C12H16N2O B14167020 1-Adamantyl diazomethyl ketone CAS No. 5934-69-0

1-Adamantyl diazomethyl ketone

Cat. No.: B14167020
CAS No.: 5934-69-0
M. Wt: 204.27 g/mol
InChI Key: GONIHHFXBAOLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantyl diazomethyl ketone is a unique organic compound characterized by the presence of an adamantane moiety attached to a diazomethyl ketone group. Adamantane, a tricyclic hydrocarbon, is known for its stability and rigidity, which imparts unique properties to its derivatives. The diazomethyl ketone group is a versatile functional group that can participate in various chemical reactions, making this compound a valuable compound in organic synthesis and research.

Preparation Methods

The synthesis of 1-adamantyl diazomethyl ketone typically involves the reaction of 1-adamantyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The reaction proceeds as follows:

Chemical Reactions Analysis

1-Adamantyl diazomethyl ketone undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-adamantyl diazomethyl ketone involves the reactivity of the diazomethyl group. The diazomethyl group can generate carbenes, which are highly reactive intermediates that can participate in various chemical transformations. The adamantane moiety provides stability and rigidity, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

1-Adamantyl diazomethyl ketone can be compared with other adamantyl derivatives, such as:

The uniqueness of this compound lies in the presence of the diazomethyl group, which imparts unique reactivity and allows for the generation of carbenes, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

5934-69-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1-adamantyl)-2-diazoethanone

InChI

InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2

InChI Key

GONIHHFXBAOLKR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.